Andrographidine E

Description

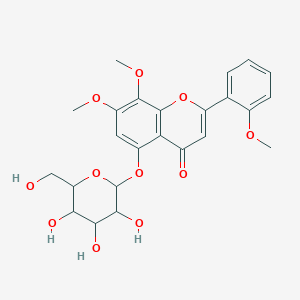

Andrographidine E is a flavone derivative isolated from Andrographis paniculata, a plant widely studied for its bioactive compounds. Flavones in this family typically feature a chromen-4-one core with varying substituents (e.g., methoxy, hydroxyl, or glycoside groups) that influence their biological activity and chromatographic behavior . The absence of direct data on this compound in the evidence necessitates comparative analysis with structurally analogous compounds to infer its properties.

Properties

IUPAC Name |

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWPVIVMWLREST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Andrographidine E typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process includes:

Extraction: The plant material is dried and powdered, followed by extraction using solvents such as ethanol or methanol.

Isolation: The extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Andrographidine E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule, leading to novel derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Andrographidine E belongs to a class of compounds known as diterpenoids, which exhibit various biological activities. The compound interacts with several molecular targets, influencing pathways related to inflammation, cancer, and viral infections. Notably, it has shown a strong binding affinity to key proteins involved in inflammatory responses, such as matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (PTGS2) .

Therapeutic Applications

-

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This modulation is crucial for conditions characterized by chronic inflammation . -

Antiviral Activity

In silico studies suggest that this compound may have potential as an antiviral agent, particularly against SARS-CoV-2. The compound has been shown to form stable complexes with viral proteins, potentially inhibiting viral replication . This property highlights its relevance in the ongoing search for effective treatments against COVID-19. -

Antitumor Properties

Preliminary studies indicate that this compound may possess antitumor activity. It has been associated with the inhibition of cell migration in cancer models, suggesting its potential use in cancer therapy . Further research is needed to elucidate its mechanisms and efficacy in clinical settings.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of Andrographis paniculata extracts, which include this compound, in a mouse model of cerebral ischemia-reperfusion injury. Results showed significant reductions in neuronal damage and inflammatory markers, supporting its potential use in stroke management .

Case Study 2: Kidney Protection

Another study evaluated the protective role of Andrographis paniculata aqueous extract against kidney toxicity induced by butylated hydroxytoluene (BHT) in rabbits. The findings indicated that the extract improved kidney function and reduced oxidative stress markers, suggesting a protective effect facilitated by compounds like this compound .

Data Table: Summary of Applications

Mechanism of Action

Andrographidine E exerts its effects through multiple mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antiviral: this compound interferes with viral replication and enhances the immune response against viral infections.

Anticancer: It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth.

Molecular Targets: Key molecular targets include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and various cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between Andrographidine E (inferred properties) and its closest analog, Andrographidine C, based on available evidence:

Chromatographic Differentiation

Chromatographic techniques are critical for separating structurally similar flavones. Andrographidine C’s isolation via two-dimensional high-speed counter-current chromatography highlights the necessity of multi-step separation for compounds with overlapping polarities . This compound, if less polar due to the absence of glycosylation, might be separable using reverse-phase HPLC or thin-layer chromatography with solvent systems optimized for aglycones .

Functional Group Impact

- Methoxy vs. This compound, if hydroxylated, may exhibit stronger hydrogen-bonding interactions, altering solubility and receptor binding .

- Glycosylation : The glucoside moiety in Andrographidine C increases molecular weight and polarity, affecting pharmacokinetics (e.g., absorption and metabolism). This compound’s bioactivity profile would differ significantly if it exists as an aglycone .

Biological Activity

Andrographidine E is a compound derived from the plant Andrographis paniculata , known for its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antiviral, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as a labdane diterpenoid. Its structural characteristics contribute to its biological activity, particularly in modulating immune responses and exhibiting anti-inflammatory effects.

Biological Activities

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of nitric oxide (NO) in macrophages, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound reduces the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells, leading to decreased NO production.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.2 | Inhibition of iNOS expression |

| Phloretin | 5.2 | Inhibition of NO production |

| 5,7,3',5'-tetrahydroxyflavanone | 18.5 | Dose-dependent decrease in NO production |

2. Antiviral Activity

Recent computational studies suggest that this compound may possess antiviral properties, particularly against SARS-CoV-2. The compound has been shown to interact with several viral proteins, including the main protease (Mpro) and the spike protein-ACE-2 receptor complex, which are critical for viral replication and entry into host cells.

Case Studies

Case Study 1: Treatment of COVID-19

A clinical trial investigated the efficacy of Andrographis paniculata extracts containing this compound in patients with mild COVID-19. The results indicated a significant reduction in pneumonia incidence among patients treated with the extract compared to those receiving standard care (0% vs. 10.7%) .

Case Study 2: Anti-cancer Properties

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against MCF-7 breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through modulation of various signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to rapid metabolism in the gastrointestinal tract. Studies indicate that while absorption occurs within one hour post-administration, systemic circulation levels remain low due to extensive first-pass metabolism .

Adverse Effects

While generally considered safe, some adverse effects have been reported with high doses or prolonged use of Andrographis paniculata extracts containing this compound. Common adverse reactions include gastrointestinal disturbances and allergic reactions .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and quantification of Andrographidine E in plant extracts?

To determine the structure of this compound, researchers employ high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) for precise molecular weight determination and 1D/2D nuclear magnetic resonance (NMR) to analyze stereochemistry and functional groups . For quantification, reverse-phase HPLC with photodiode array detection is optimized using methanol-phosphate buffers, validated for linearity (r > 0.9995), recovery (98.4–101.9%), and precision (RSD < 2.20%) .

Q. How can researchers ensure reproducibility in isolating this compound from Andrographis paniculata?

Standardized protocols include column chromatography with silica gel or ODS stationary phases , followed by preparative HPLC for purification. Solvent systems (e.g., methanol-water gradients) and temperature controls are critical. Cross-validate results with reference standards and replicate extractions to confirm yield consistency .

Q. What preliminary assays are used to assess this compound’s bioactivity?

Initial screens include in vitro cytotoxicity assays (e.g., MTT) and enzyme inhibition studies (e.g., CYP450 isoforms). Use positive controls (e.g., ribavirin for antiviral studies) and triplicate measurements to minimize variability. Dose-response curves and IC50 calculations provide quantitative activity profiles .

Advanced Research Questions

Q. What computational strategies are effective for evaluating this compound’s binding affinity to target proteins like GLP1R or nuclear receptors?

Molecular docking tools (AutoDock Vina, MOE) calculate binding energies (e.g., ∆G values) and identify key interactions (hydrogen bonds, hydrophobic contacts). For dynamic stability, run molecular dynamics simulations (GROMACS) over ≥100 ns, analyzing root-mean-square deviation (RMSD) and radius of gyration (Rg) to confirm complex stability .

Q. How should researchers address discrepancies in reported binding energies of this compound across studies?

Contradictions often arise from software parameter differences (e.g., force fields, grid sizes) or protein conformational states . Validate findings by:

- Replicating docking with identical settings (e.g., exhaustiveness = 20 in AutoDock Vina).

- Comparing results to experimental data (e.g., surface plasmon resonance).

- Performing ensemble docking across multiple protein conformations .

Q. What methodologies are used to predict this compound’s pharmacokinetics and toxicity?

SwissADME predicts physicochemical properties (e.g., logP, TPSA) and drug-likeness (Lipinski’s rule). pkCSM evaluates absorption, distribution, and toxicity (e.g., hepatotoxicity, Ames test). For in vivo correlation, use PBPK modeling and validate with plasma concentration-time profiles from rodent studies .

Q. How can transcriptomic data be integrated with molecular docking results to identify this compound’s mechanism of action?

Leverage Cytoscape to map interaction networks combining docking results (protein targets) and differentially expressed genes from RNA-seq. Use plugins like ClueGO for pathway enrichment analysis, prioritizing nodes with high centrality (e.g., degree, betweenness) .

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in experimental studies?

Apply two-way ANOVA to assess interactions between dose and time, followed by post-hoc Tukey tests . For small sample sizes, use non-parametric tests (Mann-Whitney U) . Report effect sizes (Cohen’s d) and 95% confidence intervals to quantify uncertainty .

Methodological Best Practices

- Experimental Design : Include positive/negative controls and blinded analysis to reduce bias. For in silico studies, disclose software versions and parameters .

- Data Validation : Cross-check NMR assignments with HSQC and HMBC correlations . For docking, validate poses using Ramachandran plots and ligand RMSD thresholds (<2.0 Å) .

- Reproducibility : Deposit raw data (e.g., NMR spectra, docking trajectories) in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.